molecular formula C17H18N4O4S B14200584 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

Cat. No.: B14200584
M. Wt: 374.4 g/mol
InChI Key: LXORECIRVVEWKB-VNIJRHKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Metal salts (e.g., CoCl2, NiCl2, ZnCl2, CuCl2) in methanol or ethanol.

    Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.

Major Products

Scientific Research Applications

1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea primarily involves its ability to chelate metal ions. This chelation can enhance the stability and biological activity of the metal complexes. The compound can interact with various molecular targets, including bacterial cell walls and enzymes, leading to its antibacterial and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is unique due to its specific substitution pattern on the phenyl ring, which can influence its coordination behavior and biological activity. The presence of hydroxyl groups at the 2 and 4 positions of the phenyl ring can enhance its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C17H18N4O4S/c1-9(13-5-3-11(22)7-15(13)24)18-20-17(26)21-19-10(2)14-6-4-12(23)8-16(14)25/h3-8,22-25H,1-2H3,(H2,20,21,26)/b18-9+,19-10+

InChI Key

LXORECIRVVEWKB-VNIJRHKQSA-N

Isomeric SMILES

C/C(=N\NC(=S)N/N=C(/C1=C(C=C(C=C1)O)O)\C)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=S)NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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